Sulfato de Imazalil

Descripción general

Descripción

Es ampliamente utilizado en la agricultura como fungicida, particularmente en el cultivo de cítricos, y en medicina veterinaria como tratamiento tópico para infecciones fúngicas en animales como ganado, caballos y perros . El enilconazol es conocido por su alta eficacia contra dermatofitos comunes y varios otros hongos y levaduras .

Aplicaciones Científicas De Investigación

El enilconazol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los derivados del imidazol.

Biología: Investigado por sus efectos en las membranas celulares fúngicas y su potencial como agente antifúngico de amplio espectro.

Medicina: Se aplica en medicina veterinaria para el tratamiento de infecciones fúngicas en animales. .

Industria: Utilizado en la agricultura para proteger los cultivos de las infecciones fúngicas, mejorando así el rendimiento y la calidad

Mecanismo De Acción

El enilconazol ejerce sus efectos antifúngicos inhibiendo la enzima 14α-demetilasa dependiente del citocromo P450, que participa en la biosíntesis del ergosterol, un componente esencial de las membranas celulares fúngicas. Esta inhibición conduce a la acumulación de intermediarios tóxicos de esterol y altera la integridad de la membrana celular fúngica, provocando finalmente la muerte celular .

Análisis Bioquímico

Biochemical Properties

Imazalil sulfate interacts with various biomolecules, primarily enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes . It inhibits the enzyme sterol 14α-demethylase (CYP51), disrupting ergosterol synthesis and leading to the accumulation of toxic methylated sterols that cause cell death .

Cellular Effects

Imazalil sulfate’s primary cellular effect is the disruption of membrane integrity in fungi, leading to cell death . It does not only inhibit ergosterol synthesis but also affects other cellular processes.

Molecular Mechanism

Imazalil sulfate exerts its effects at the molecular level by binding to the active site of the enzyme sterol 14α-demethylase, inhibiting its function . This inhibition disrupts the biosynthesis of ergosterol, leading to the accumulation of toxic intermediates and eventual cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, imazalil sulfate demonstrates stable and consistent antifungal activity over time .

Dosage Effects in Animal Models

The effects of imazalil sulfate in animal models vary with dosage. While specific dosage effects in animal models are not fully documented, it is known that imazalil sulfate can be rapidly absorbed, distributed, metabolized, and excreted in rats .

Metabolic Pathways

Imazalil sulfate is involved in the metabolic pathway of ergosterol biosynthesis in fungi . It interacts with the enzyme sterol 14α-demethylase, a key player in this pathway

Transport and Distribution

Imazalil sulfate is rapidly absorbed and distributed within cells and tissues

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El enilconazol se sintetiza mediante un proceso de múltiples pasos que implica la reacción de 2,4-dicloroacetofenona con bromuro de alilo en presencia de una base para formar un compuesto intermedio. Este intermedio luego se hace reaccionar con imidazol para producir enilconazol .

Métodos de producción industrial: La producción industrial de enilconazol implica el uso de reactores a gran escala donde las condiciones de reacción, como la temperatura y la presión, se controlan cuidadosamente para optimizar el rendimiento y la pureza. Se utilizan solventes y emulsionantes para disolver enilconazol y facilitar su aplicación en diversas formulaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: El enilconazol sufre varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: El enilconazol se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican halogenación o alquilación utilizando reactivos como halógenos o haluros de alquilo.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de enilconazol, que pueden tener diferentes propiedades antifúngicas y aplicaciones .

Comparación Con Compuestos Similares

El enilconazol pertenece a la clase de agentes antifúngicos del imidazol, que también incluye compuestos como el ketoconazol, el miconazol y el clotrimazol.

Comparación:

Ketoconazol: Mecanismo de acción similar, pero tiene un espectro más amplio de actividad contra infecciones fúngicas sistémicas.

Miconazol: Se utiliza principalmente para aplicaciones tópicas y tiene propiedades antibacterianas adicionales.

Clotrimazol: Ampliamente utilizado para tratar infecciones fúngicas superficiales y tiene un modo de acción similar.

Singularidad: El enilconazol es único en su alta eficacia contra los dermatofitos y su uso en aplicaciones tanto agrícolas como veterinarias. Su capacidad para formularse como aerosol o humo para el control ambiental de las infecciones fúngicas lo distingue aún más de otros antifúngicos imidazólicos .

Referencias

Actividad Biológica

Imazalil sulfate, a systemic fungicide, is primarily used in agriculture for the treatment of postharvest fruits and vegetables. Its biological activity is characterized by its absorption, metabolism, and potential effects on various biological systems. This article explores the biological activity of imazalil sulfate through detailed research findings, case studies, and data tables.

Imazalil sulfate (C14H16Cl2N2O5S) is a member of the imidazole class of compounds. It acts as a fungicide by inhibiting the demethylation of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and reproduction .

Absorption and Metabolism

Absorption : Studies indicate that imazalil sulfate is rapidly absorbed in rodent species. Following oral administration of a single dose (20 mg/kg body weight), approximately 90% of the compound was excreted within 96 hours, with significant amounts detected in both urine and feces .

Metabolism : The metabolism of imazalil sulfate is extensive, yielding over 25 metabolites. Major metabolites identified include α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandolic acid. The metabolic pathways involve epoxidation, hydration, oxidative O-dealkylation, and N-dealkylation .

Table 1 summarizes the excretion patterns and tissue distribution following administration:

| Parameter | Value |

|---|---|

| Dose Administered | 20 mg/kg body weight |

| Total Excretion (96 hours) | ~90% |

| Urine Excretion | ~45% |

| Feces Excretion | ~45% |

| Major Tissues with Residues | Liver (5.4-6.1%), Lung (1.8-3.5%) |

Acute Toxicity

In studies involving acute toxicity, no deaths were observed in mice or rats administered imazalil sulfate at doses up to 600 ppm over one month . However, increased liver weights and altered enzyme activities were noted at higher doses.

Chronic Toxicity

Chronic exposure studies revealed that imazalil sulfate could induce liver enzyme alterations. For instance, alanine aminotransferase (ALT) levels increased significantly in male mice at high doses after one month of exposure .

Endocrine Disruption Potential

Imazalil sulfate was evaluated for its potential to disrupt endocrine function through in vitro assays. In studies using MCF7 human breast cancer cells, no significant estrogenic activity was observed, suggesting that imazalil does not act as an endocrine disruptor under the tested conditions .

Case Studies

A notable case study involved the use of imazalil sulfate in postharvest treatments for citrus fruits. The study demonstrated that imazalil effectively reduced the incidence of Penicillium digitatum, a common pathogen affecting citrus crops. The fungicide's protective action was attributed to its ability to inhibit sporulation and growth of the fungus .

Propiedades

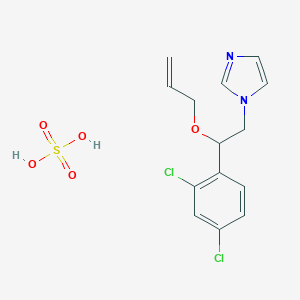

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBPKYOVPCNPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | enilconazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Enilconazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate) | |

| Record name | Enilconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8024151 | |

| Record name | Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL). | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Imazalil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated) | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

192 °C | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14 | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.348 g/ml at 26 °C, Relative density (water = 1): 1.2 | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Imazalil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Two single-copy genes, designated atrA and atrB (ATP-binding cassette transporter A and B), were cloned from the filamentous fungus Aspergillus nidulans and sequenced. Based on the presence of conserved motifs and on hydropathy analysis, the products encoded by atrA and atrB can be regarded as novel members of the ATP-binding cassette (ABC) superfamily of membrane transporters. Both products share the same topology as the ABC transporters PDR5 and SNQ2 from Saccharomyces cerevisiae and CDR1 from Candida albicans, which are involved in multidrug resistance of these yeasts. Significant homology also occurs between the ATP-binding cassettes of atrA and atrB, and those of mammalian ABC transporters (P-glycoproteins). The transcription of atrA and, i particular, atrB in mycelium of A. nidulans is strongly enhanced by treatment with several drugs, including antibiotics, azole fungicides and plant defense toxins. The enhanced transcription is detectable within a few minutes after drug treatment and coincides with the beginning of energy-dependent drug efflux activity, reported previously in the fungus for azole fungicides. Transcription of the atr genes has been studied in a wild-type and in a series of isogenic strains carrying the imaA and/or imaB genes, which confer multidrug resistance to various toxic compounds such as the azole fungicide imazalil. atrB is constitutively transcribed at a low level in the wild-type and in strains carrying imaA or imaB. Imazalil treatment enhances transcription of atrB to a similar extent in all strains tested. atrA, unlike atrB, displays a relatively high level of constitutive expression in mutants carrying imaB. Imazalil enhances transcription of atrA more strongly in imaB mutants, suggesting that the imaB locus regulates atrA. Functional analysis demonstrated that cDNA of atrB can complement the drug hypersensitivity associated with DPR5 deficiency in S. cerevisiae. | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil | |

CAS No. |

35554-44-0 | |

| Record name | IMAZALIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Imazalil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35554-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enilconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enilconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imazalil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENILCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K0NOF3XQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52.7 °C, 50 °C | |

| Record name | IMAZALIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6672 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enilconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | IMAZALIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1303 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of imazalil sulfate as a fungicide?

A1: Imazalil sulfate targets the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [] Specifically, it inhibits the enzyme 14α-demethylase, responsible for a key step in the ergosterol biosynthesis pathway. This disruption leads to structural and functional defects in the fungal cell membrane, ultimately inhibiting fungal growth. []

Q2: How stable is imazalil sulfate in citrus fruits?

A2: Imazalil sulfate demonstrates a relatively short half-life in citrus fruits, suggesting it degrades readily. Studies have reported a half-life of 63 days in citrus fruit and 60 days in citrus peel. [] The degradation process follows first-order kinetics. []

Q3: Are there any known cases of resistance to imazalil sulfate in fungi?

A3: Yes, research has identified a mutation in the yeast multidrug transporter Pdr5 (A666G) that confers increased resistance to imazalil sulfate. [] This mutation enhances drug efflux by increasing cooperativity between transport sites within the Pdr5 transporter. []

Q4: What analytical techniques are commonly employed for the detection and quantification of imazalil sulfate residues?

A4: One commonly used method for analyzing imazalil sulfate residues in food products like citrus fruits and sauces is ion-paired reversed high-performance liquid chromatography (HPLC). [, ] This method offers high sensitivity and accuracy, with a limit of quantification of 0.10 mg/kg for imazalil sulfate. [] Another approach utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), allowing for the simultaneous analysis of multiple pesticide residues, including imazalil sulfate. []

Q5: What are some common applications of imazalil sulfate in agriculture?

A5: Imazalil sulfate is frequently used as a fungicide to control fungal diseases in various crops. It can be applied post-harvest to citrus fruits to prevent fungal growth during storage and transport. [] Additionally, it is incorporated into composite bactericidal formulations along with other active ingredients for broader spectrum protection of grains, fruits, and vegetables. []

Q6: Are there any concerns regarding the environmental impact of imazalil sulfate?

A6: While imazalil sulfate plays a vital role in agriculture, its potential environmental impact requires careful consideration. Research on its ecotoxicological effects and degradation pathways in different environmental compartments is crucial to developing strategies for mitigating potential risks. Further investigation is needed to determine its long-term effects on ecosystems and develop sustainable practices for its use and disposal.

Q7: What are some potential research areas for the future regarding imazalil sulfate?

A7: * Understanding resistance mechanisms: Deeper investigation into the mechanisms behind fungal resistance to imazalil sulfate, beyond the identified Pdr5 mutation, is crucial for developing strategies to combat resistance development.* Exploring alternative fungicides: Research into alternative fungicides or integrated pest management strategies could minimize reliance on imazalil sulfate and reduce the selection pressure for resistance.* Improving targeted delivery: Developing innovative formulation techniques for more targeted delivery of imazalil sulfate could enhance its efficacy and potentially minimize environmental impact.* Investigating metabolomics: Further research into the metabolomic changes induced by imazalil sulfate treatment in different plant species could provide insights into its mode of action and potential off-target effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.